4,14,16-trimethyl-7-(4-methylphenyl)-10-propyl-1,4,6,10,12,14,16-heptazatetracyclo[9.7.0.03,8.013,18]octadeca-3(8),11,13(18)-triene-5,9,15,17-tetrone
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Overview
Description
4,14,16-trimethyl-7-(4-methylphenyl)-10-propyl-1,4,6,10,12,14,16-heptazatetracyclo[97003,8013,18]octadeca-3(8),11,13(18)-triene-5,9,15,17-tetrone is a complex organic compound characterized by its unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,14,16-trimethyl-7-(4-methylphenyl)-10-propyl-1,4,6,10,12,14,16-heptazatetracyclo[9.7.0.03,8.013,18]octadeca-3(8),11,13(18)-triene-5,9,15,17-tetrone typically involves multi-step organic synthesis. Key steps include:
Formation of the Core Structure: The core tetracyclic structure is often synthesized through a series of cyclization reactions. These reactions may involve the use of strong acids or bases to facilitate ring closure.
Functional Group Introduction: Methyl, propyl, and phenyl groups are introduced through alkylation reactions. Common reagents include methyl iodide, propyl bromide, and 4-methylphenyl chloride.
Final Cyclization and Oxidation: The final steps involve cyclization to form the heptazatetracyclic core and oxidation to introduce the ketone functionalities. Oxidizing agents such as potassium permanganate or chromium trioxide are typically used.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and propyl groups, leading to the formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can target the ketone groups, converting them into alcohols.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitrating mixture (HNO₃/H₂SO₄), halogens (Br₂, Cl₂).
Major Products
Oxidation: Corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of complex tetracyclic systems.
Biology and Medicine
In biology and medicine, the compound’s potential as a pharmacophore is explored. Its structure suggests possible interactions with biological macromolecules, making it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
In industry, the compound’s stability and functional groups make it suitable for use in materials science, such as in the development of advanced polymers or as a precursor for other complex organic materials.
Mechanism of Action
The mechanism by which 4,14,16-trimethyl-7-(4-methylphenyl)-10-propyl-1,4,6,10,12,14,16-heptazatetracyclo[9.7.0.03,8.013,18]octadeca-3(8),11,13(18)-triene-5,9,15,17-tetrone exerts its effects depends on its interaction with molecular targets. The compound’s multiple functional groups allow it to engage in hydrogen bonding, hydrophobic interactions, and van der Waals forces with proteins, nucleic acids, or other biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4,14,16-trimethyl-7-phenyl-10-propyl-1,4,6,10,12,14,16-heptazatetracyclo[9.7.0.03,8.013,18]octadeca-3(8),11,13(18)-triene-5,9,15,17-tetrone: Similar structure but lacks the 4-methyl group on the phenyl ring.
4,14,16-trimethyl-7-(4-chlorophenyl)-10-propyl-1,4,6,10,12,14,16-heptazatetracyclo[9.7.0.03,8.013,18]octadeca-3(8),11,13(18)-triene-5,9,15,17-tetrone: Similar structure but with a chlorine substituent instead of a methyl group.
Uniqueness
The presence of the 4-methyl group on the phenyl ring in 4,14,16-trimethyl-7-(4-methylphenyl)-10-propyl-1,4,6,10,12,14,16-heptazatetracyclo[9.7.0.03,8.013,18]octadeca-3(8),11,13(18)-triene-5,9,15,17-tetrone adds steric hindrance and electronic effects that can influence its reactivity and interaction with other molecules, distinguishing it from its analogs.
Properties
Molecular Formula |
C24H27N7O4 |
---|---|
Molecular Weight |
477.5 g/mol |
IUPAC Name |
4,14,16-trimethyl-7-(4-methylphenyl)-10-propyl-1,4,6,10,12,14,16-heptazatetracyclo[9.7.0.03,8.013,18]octadeca-3(8),11,13(18)-triene-5,9,15,17-tetrone |
InChI |
InChI=1S/C24H27N7O4/c1-6-11-30-20(32)16-15(27(3)23(34)25-17(16)14-9-7-13(2)8-10-14)12-31-18-19(26-22(30)31)28(4)24(35)29(5)21(18)33/h7-10,17H,6,11-12H2,1-5H3,(H,25,34) |
InChI Key |
VGKYMRNBMVHXNK-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=O)C2=C(CN3C1=NC4=C3C(=O)N(C(=O)N4C)C)N(C(=O)NC2C5=CC=C(C=C5)C)C |
Origin of Product |
United States |
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